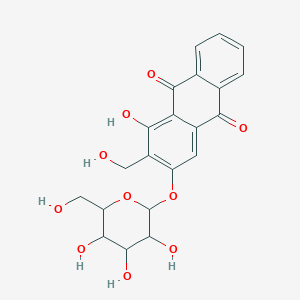
Lucidin3-O-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lucidin 3-O-glucoside is a natural anthraquinone glycoside compound isolated from the roots of Rubia cordifolia . It is known for its potential medicinal properties and is used in various fields of scientific research . The molecular formula of Lucidin 3-O-glucoside is C21H20O10, and it has a molecular weight of 432.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lucidin 3-O-glucoside is primarily obtained through natural extraction from the roots of Rubia cordifolia . The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material . The compound can also be synthesized through enzymatic glycosylation, where lucidin is glycosylated using specific glycosyltransferase enzymes .
Industrial Production Methods
Industrial production of Lucidin 3-O-glucoside typically involves large-scale extraction from plant sources. The process includes harvesting the roots of Rubia cordifolia, followed by drying and grinding the plant material. The powdered material is then subjected to solvent extraction, and the extract is purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC) to obtain pure Lucidin 3-O-glucoside .
Chemical Reactions Analysis
Types of Reactions
Lucidin 3-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of Lucidin 3-O-glucoside, which may exhibit different biological activities .
Scientific Research Applications
Lucidin 3-O-glucoside has a wide range of applications in scientific research:
Mechanism of Action
Lucidin 3-O-glucoside exerts its effects through various molecular mechanisms. It is known to inhibit protein kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and division . The compound also induces apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Additionally, it has been shown to inhibit neopterin production, which is associated with immune response modulation .
Comparison with Similar Compounds
Lucidin 3-O-glucoside is an anthraquinone glycoside, and it can be compared with other similar compounds such as:
Cyanidin 3-O-glucoside: Another anthocyanin glycoside known for its antioxidant and anti-inflammatory properties.
Delphinidin 3-O-glucoside: Known for its potential anticancer and anti-inflammatory effects.
Pelargonidin 3-O-glucoside: Exhibits antioxidant and anti-inflammatory activities.
Lucidin 3-O-glucoside is unique due to its specific glycosylation pattern and its potent kinase inhibitory activity, which distinguishes it from other anthraquinone glycosides .
Properties
Molecular Formula |
C21H20O10 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1-hydroxy-2-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H20O10/c22-6-11-12(30-21-20(29)19(28)18(27)13(7-23)31-21)5-10-14(17(11)26)16(25)9-4-2-1-3-8(9)15(10)24/h1-5,13,18-23,26-29H,6-7H2 |
InChI Key |
HJEFZICGRGZBDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



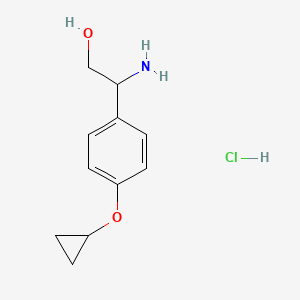
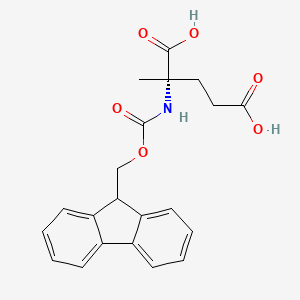
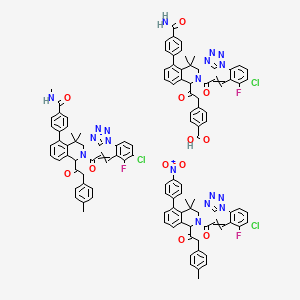

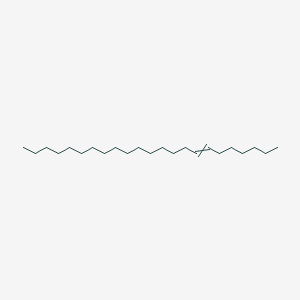
![Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15286722.png)

![sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate](/img/structure/B15286734.png)
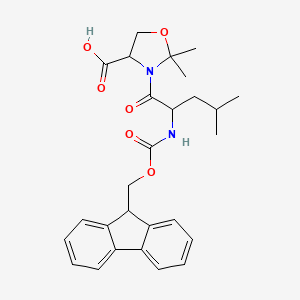
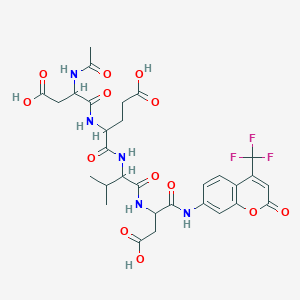
![(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid](/img/structure/B15286775.png)
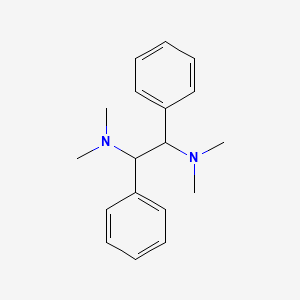
![2-(8-Hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B15286783.png)
